molecular formula C11H8INO2 B13676733 Methyl 6-iodoisoquinoline-3-carboxylate

Methyl 6-iodoisoquinoline-3-carboxylate

Cat. No.: B13676733
M. Wt: 313.09 g/mol
InChI Key: NXHJMOHAYMWUAA-UHFFFAOYSA-N
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Description

Methyl 6-iodoisoquinoline-3-carboxylate is a halogenated isoquinoline derivative characterized by an iodine substituent at the 6-position and a methyl ester group at the 3-position of the isoquinoline core. Isoquinoline derivatives are widely studied for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties . The iodine atom introduces unique electronic and steric effects, which may influence reactivity and intermolecular interactions compared to chloro-, methoxy-, or methyl-substituted analogs.

Properties

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

methyl 6-iodoisoquinoline-3-carboxylate

InChI

InChI=1S/C11H8INO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3

InChI Key

NXHJMOHAYMWUAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C=CC(=CC2=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives. One common method is the electrophilic aromatic substitution reaction where isoquinoline-3-carboxylate is treated with iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline N-oxides.

    Reduction: The compound can be reduced to remove the iodine atom, leading to the formation of methyl isoquinoline-3-carboxylate.

    Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Palladium-catalyzed hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Methyl isoquinoline-3-carboxylate.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-iodoisoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-iodoisoquinoline-3-carboxylate is largely dependent on its chemical structure. The iodine atom and the carboxylate ester group play crucial roles in its reactivity and interaction with biological molecules. The compound can interact with various molecular targets, including enzymes and receptors, through processes such as covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-iodoisoquinoline-3-carboxylate with analogs based on substituent type, position, and core structure, using data from the provided evidence.

Table 1: Structural and Functional Comparison of Isoquinoline and Quinoline Derivatives

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Isoquinoline Iodo (6), Methyl ester (3) C₁₁H₈INO₂ 313.10* Hypothesized use in organic synthesis N/A
Ethyl 6-chloroquinoline-3-carboxylate Quinoline Chloro (6), Ethyl ester (3) C₁₂H₁₀ClNO₂ 251.67 Research intermediate
Methyl 6-chlorooxoindoline-3-carboxylate Indoline Chloro (6), Oxo (2), Methyl ester (3) C₁₀H₈ClNO₃ 241.63 High-purity research chemical
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Dihydroisoquinoline Dimethoxy (6,7), Methyl (1), Ethyl ester (2) C₁₆H₂₁NO₄ 291.34 Known bioactive scaffold

*Calculated molecular weight based on formula.

Key Findings :

Substituent Effects: Halogens: The iodine atom in this compound provides greater polarizability and steric bulk compared to the chloro substituents in Ethyl 6-chloroquinoline-3-carboxylate and Methyl 6-chlorooxoindoline-3-carboxylate . This may enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s higher leaving-group propensity.

Core Structure Differences: Isoquinoline vs. Quinoline: The isoquinoline core (target compound) is structurally distinct from quinoline (Ethyl 6-chloroquinoline-3-carboxylate) due to the fused benzene ring position, which alters electronic distribution and binding affinity in biological targets . Indoline Derivatives: Methyl 6-chlorooxoindoline-3-carboxylate features a saturated indoline ring, reducing aromaticity and possibly increasing solubility compared to the fully aromatic isoquinoline derivatives.

Functionalization and Bioactivity: Compounds like Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate demonstrate the importance of methoxy and alkyl groups in enhancing blood-brain barrier penetration or antimicrobial activity. The absence of such groups in the target compound suggests divergent applications, such as heavy-atom labeling in crystallography.

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